molecular formula C21H15N3O5 B1460654 5'-Hydroxydeferasirox CAS No. 524746-13-2

5'-Hydroxydeferasirox

Cat. No.: B1460654
CAS No.: 524746-13-2
M. Wt: 389.4 g/mol
InChI Key: MQRSABJSBPFCLU-UHFFFAOYSA-N
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Description

5'-Hydroxydeferasirox is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(2,5-dihydroxyphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)20-22-19(15-3-1-2-4-17(15)26)23-24(20)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRSABJSBPFCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)O)O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524746-13-2
Record name 5'-Hydroxydeferasirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-HYDROXYDEFERASIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SQ2C73QCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization As a Major Biotransformation Product of Deferasirox

Deferasirox (B549329) undergoes extensive metabolism in the body, with glucuronidation being the primary pathway for its elimination. drugbank.comeuropa.eueuropa.eu This process, which enhances water solubility and facilitates excretion, is mainly mediated by the enzymes UGT1A1 and, to a lesser extent, UGT1A3. europa.eueuropa.euresearchgate.net

However, a secondary but important route of biotransformation is oxidative metabolism catalyzed by the Cytochrome P450 (CYP) enzyme system, accounting for approximately 8% of the drug's metabolism. drugbank.comeuropa.eunih.gov This oxidative pathway produces hydroxylated metabolites, including 5'-Hydroxydeferasirox (also referred to as M4) and 5-hydroxydeferasirox (B1460670) (M1). nih.govresearchgate.net Specifically, the formation of this compound is attributed to the action of the CYP2D6 enzyme, while 5-hydroxydeferasirox is presumably formed by CYP1A. nih.gov In a study involving radiolabeled Deferasirox in β-thalassemic patients, this compound accounted for 2% of the administered dose excreted, confirming it as a notable, albeit minor, biotransformation product. nih.gov

Table 1: Key Metabolic Pathways of Deferasirox

Metabolic Pathway Primary Enzymes Involved Resulting Metabolites Percentage of Dose (%)
Glucuronidation UGT1A1, UGT1A3 Acyl glucuronide (M3), 2-O-glucuronide (M6) Major Pathway
Oxidative Metabolism CYP450 System This compound (M4), 5-hydroxydeferasirox (M1) ~8% (Total Oxidative)

Data sourced from multiple studies detailing Deferasirox metabolism. drugbank.comeuropa.eunih.gov

Significance in the Study of Drug Disposition and Mechanistic Metabolism

The investigation of 5'-Hydroxydeferasirox is significant for several reasons in the broader context of drug disposition—the study of a drug's absorption, distribution, metabolism, and excretion (ADME).

Secondly, studying metabolites like this compound helps to create a complete picture of a drug's clearance mechanisms. While the primary route of Deferasirox (B549329) elimination is fecal (approximately 84% of the dose), understanding the contribution of all metabolic pathways, including minor ones, is essential for comprehensive pharmacokinetic modeling. europa.eueuropa.eunih.gov

Furthermore, research into the formation of hydroxylated metabolites contributes to the field of mechanistic metabolism, which seeks to understand the precise biochemical reactions drugs undergo. Recent in vitro and in vivo studies in rats have investigated the formation of this compound and its potential role in the metabolic activation of Deferasirox. researchgate.netnih.gov Such research explores whether metabolites are simply inactive products destined for excretion or if they can be converted into reactive intermediates. nih.gov This line of inquiry is fundamental to toxicology and drug safety, as reactive metabolites can sometimes be implicated in adverse effects. nih.gov

Mechanistic Dispositional Studies of 5 Hydroxydeferasirox in Non Clinical Systems

In Vitro Investigations of Membrane Transporter Interactions of 5'-Hydroxydeferasirox

Detailed in vitro studies characterizing the interaction of this compound with key membrane transporters have not been reported in the available scientific literature.

There is currently no available data from in vitro studies to confirm whether this compound is a substrate of major uptake transporter families, including Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), or Organic Cation Transporters (OCTs). These transporters are crucial for the uptake of a wide range of endogenous and xenobiotic compounds into cells. examine.comevotec.com The substrate specificities of these transporters are diverse, with OATPs generally transporting large hydrophobic organic anions, while OATs handle smaller, more hydrophilic organic anions, and OCTs transport organic cations. Without specific experimental data, the role of these transporters in the disposition of this compound remains unknown.

No research findings are available to indicate whether this compound acts as an inhibitor of key efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Proteins (MRPs). These ATP-binding cassette (ABC) transporters play a significant role in limiting the intracellular accumulation and promoting the efflux of various xenobiotics from cells. nih.gov Inhibition of these transporters can lead to significant drug-drug interactions. The inhibitory potential of this compound against these efflux pumps has not been documented.

Due to the lack of primary research on the interaction of this compound with membrane transporters, there are no published reports on the use of cellular or vesicle-based assays to determine its transporter kinetics and specificity. Such assays are fundamental in characterizing the affinity (Km) and maximum transport rate (Vmax) of a compound for a specific transporter, as well as in confirming the specificity of these interactions.

In Vitro Permeability and Absorption Mechanism Elucidation (e.g., Ussing Chamber Studies)

There is no available information from in vitro permeability studies, such as those using Caco-2 cell monolayers or Ussing chambers, to elucidate the absorption mechanism of this compound. nih.govnih.govevotec.comcreative-bioarray.comadmescope.com These methods are standard for predicting the intestinal absorption of drugs and for differentiating between passive diffusion and active transport mechanisms. Consequently, the permeability characteristics of this compound across intestinal and other biological membranes have not been established.

Mechanistic Insights into Cellular Disposition and Intracellular Fate

No studies detailing the cellular disposition and intracellular fate of this compound are present in the public domain. Research in this area would typically investigate the mechanisms of cellular uptake, intracellular distribution, potential for accumulation in organelles, and metabolic pathways within the cell. nih.govnih.gov Without such studies, the behavior of this compound at a subcellular level remains uncharacterized.

Analytical Methodologies for the Quantitative and Qualitative Determination of 5 Hydroxydeferasirox

Liquid Chromatography-Based Techniques for Identification and Quantification

Liquid chromatography is a cornerstone for the analysis of pharmaceuticals and their metabolites. Its application to 5'-Hydroxydeferasirox, often in conjunction with its parent drug, Deferasirox (B549329), leverages the separation power of this technique to isolate the analyte from complex matrices and other related compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of Deferasirox and can be adapted for its metabolites. nih.govinnovareacademics.in The structural similarity between Deferasirox and this compound allows for the use of similar chromatographic conditions. The addition of a hydroxyl group makes this compound slightly more polar than the parent compound, which typically results in a shorter retention time on a reversed-phase column.

Methods developed for Deferasirox utilize reversed-phase columns, such as C18, for separation. nih.govmdpi.com Isocratic or gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often an acidic buffer (e.g., formic acid, orthophosphoric acid), is employed to achieve effective separation. sphinxsai.compharmjournal.ru Detection is commonly performed at wavelengths where Deferasirox exhibits strong absorbance, such as 248 nm or 295 nm, which are also suitable for the detection of its hydroxylated metabolite. mdpi.comsphinxsai.com The validation of these methods according to regulatory guidelines ensures their reliability for therapeutic drug monitoring and pharmacokinetic studies. nih.govinnovareacademics.in

Table 1: Representative HPLC Conditions for Deferasirox Analysis Applicable to this compound

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm) mdpi.comC18 (150 mm × 4.6 mm, 5µ) sphinxsai.comSymmetry® C18, (75 × 4.6 mm) pharmjournal.ru
Mobile Phase Acetonitrile : Water (pH 3.5 with orthophosphoric acid) (70:30 v/v) sphinxsai.com0.1% Formic acid in Water : Acetonitrile (Gradient) innovareacademics.in0.3% orthophosphoric acid (pH 3.0) : 0.1% formic acid in acetonitrile (Gradient) pharmjournal.ru
Flow Rate 1.0 mL/min innovareacademics.insphinxsai.comNot SpecifiedNot Specified
Detection UV at 295 nm mdpi.comUV at 248 nm sphinxsai.comUV at 299 nm pharmjournal.ru

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and significantly shorter analysis times compared to traditional HPLC. While specific UPLC methods dedicated solely to this compound are not extensively detailed in the literature, HPLC methods can be readily transferred to UPLC systems. This transfer allows for the rapid separation of Deferasirox from its various metabolites, including the 5'-hydroxy and other hydroxylated forms, improving throughput in a research or clinical setting. The principles of separation remain the same as in HPLC, relying on reversed-phase chromatography, but with the benefits of enhanced performance.

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. Its coupling with liquid chromatography (LC-MS) provides the selectivity and sensitivity required for complex bioanalysis.

Tandem Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

LC-MS/MS is the gold standard for quantifying low-level analytes in biological fluids. nih.gov For this compound, this technique offers unparalleled sensitivity and selectivity. The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. doi.org

In this mode, this compound is detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 390. doi.orgresearchgate.net This is 16 mass units higher than the parent drug Deferasirox, which has an [M+H]⁺ of m/z 374.2, consistent with the addition of one oxygen atom. doi.orgnih.gov For quantitative analysis, the Multiple Reaction Monitoring (MRM) scan mode is used, where the precursor ion (m/z 390 for this compound) is selected and fragmented, and a specific, stable product ion is monitored. This process ensures high selectivity by filtering out interferences from the biological matrix. nih.gov

Table 2: Precursor Ions for Deferasirox and this compound in LC-MS/MS

CompoundMetabolic PathwayPrecursor Ion [M+H]⁺ (m/z)
DeferasiroxParent Drug374.2 nih.gov
This compound (M4)Oxidative Metabolism (CYP2D6) researchgate.net390 doi.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the structural elucidation of unknown metabolites. chromatographyonline.com In the context of Deferasirox metabolism studies, HRMS can confirm the elemental composition of potential metabolites. doi.org The identification of this compound was facilitated by observing a mass increase of 16 Da over the parent drug. HRMS can measure this mass difference with high precision, allowing for the confident assignment of the elemental formula C₂₁H₁₅N₃O₅ to the metabolite. This capability helps to differentiate the hydroxylated metabolite from other potential biotransformations. The definitive structure of this compound (M4) was ultimately confirmed by comparing its retention time and mass spectra with a synthesized reference compound. doi.orgresearchgate.net

Sample Preparation Strategies from Complex Biological Matrices

The effective extraction of this compound from complex biological matrices like plasma is critical for accurate and reliable quantification. acgpubs.org The goal of sample preparation is to remove interfering endogenous components, such as proteins and lipids, while maximizing the recovery of the analyte.

The most commonly reported method for the extraction of Deferasirox and its metabolites from plasma is protein precipitation (PPT) . pharmjournal.runih.govnih.gov This technique is simple, fast, and effective for co-extracting the parent drug and its metabolites. A typical protocol involves the addition of a cold organic solvent, most commonly acetonitrile, to a plasma sample. nih.govacgpubs.org This denatures and precipitates the plasma proteins. Following vortexing and centrifugation, the clear supernatant containing the analytes is separated, evaporated to dryness, and reconstituted in a solvent compatible with the mobile phase before injection into the LC system. acgpubs.org

Other techniques that have been applied for the extraction of Deferasirox include dispersive liquid-liquid microextraction (DLLME) and solid-phase extraction (SPE), which can offer higher cleanup and concentration factors, though often with more complex procedures. kums.ac.irnih.gov The choice of method depends on the required sensitivity, sample volume, and available instrumentation.

Extraction Techniques for Enhanced Analyte Recovery

Protein Precipitation (PPT) is a commonly employed technique due to its simplicity and high throughput. This method involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. fda.govresearchgate.net After centrifugation, the supernatant, which contains this compound, is separated for analysis. While rapid and straightforward, PPT may yield less clean extracts compared to other methods, potentially leading to matrix effects during LC-MS/MS analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup. In LLE, the analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency. This technique is effective at removing highly polar and non-polar interferences, resulting in a cleaner extract and improved assay sensitivity. researchgate.net

Solid-Phase Extraction (SPE) is another powerful technique that provides excellent sample purification by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. researchgate.net The analyte is then eluted with a small volume of an appropriate solvent. SPE is highly versatile, as the sorbent chemistry can be tailored to the specific properties of this compound, leading to high recovery and minimal matrix effects. nih.gov

Chromatographic Separation Conditions and Column Chemistries

Chromatographic separation is essential for resolving this compound from its parent drug, other metabolites, and any remaining endogenous compounds prior to detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the standard techniques used.

Column Chemistries: Reversed-phase chromatography is the predominant mode of separation. C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which provides effective retention and separation of moderately polar compounds like this compound. nih.govijpsjournal.com The selection of a specific C18 column depends on factors like particle size, pore size, and end-capping, all of which influence chromatographic performance and resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous solution and an organic solvent, such as acetonitrile or methanol. researchgate.netnih.gov The aqueous phase is often acidified with additives like formic acid to control the ionization state of the analyte, which improves peak shape and retention consistency. nih.gov Gradient elution, where the concentration of the organic solvent is increased during the chromatographic run, is frequently used to ensure the efficient elution of all compounds of interest and shorten analysis times. nih.gov

Table 1: Example Chromatographic Conditions for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., Xterra RP18, Inertsil ODS-3V)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.5 - 1.0 mL/min
Elution ModeGradient
Column Temperature35 - 40 °C
Injection Volume10 µL

Validation Parameters for Robust Bioanalytical Methods

To ensure that a bioanalytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process according to guidelines from regulatory bodies like the FDA and EMA. gmp-compliance.orgeuropa.eu Key validation parameters are assessed to demonstrate the method's performance. nih.govwalshmedicalmedia.com

Linearity: This parameter establishes the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using a series of standards, and its linearity is confirmed by a correlation coefficient (r²) that should ideally be ≥ 0.99. nih.gov For methods analyzing deferasirox and its metabolites, linearity has been demonstrated over concentration ranges such as 0.04 to 40 µg/mL. researchgate.netnih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. gmp-compliance.org These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). For a method to be considered valid, the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV) should generally be within ±15% (±20% at the lower limit of quantification). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest analyte concentration that the method can reliably detect, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com The LOQ is a critical parameter for pharmacokinetic studies where low concentrations of the metabolite may be present.

Table 2: Summary of Typical Validation Parameters for a this compound Bioanalytical Method
Validation ParameterTypical Acceptance CriteriaExample Reported Values
Linearity (r²)≥ 0.99> 0.999
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-12.7% to +12.7% nih.gov
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 7.3% nih.gov
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 8.9% nih.gov
Lower Limit of Quantification (LLOQ)Defined and validated0.04 µg/mL researchgate.netnih.gov

Advanced Research Approaches and Computational Modeling for 5 Hydroxydeferasirox Studies

Application of Metabolomics for Comprehensive Profiling of Deferasirox (B549329) Biotransformation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a direct functional readout of the physiological state and is a powerful tool for profiling drug biotransformation. In the context of deferasirox, metabolomics allows for the comprehensive identification and quantification of its metabolites, including 5'-Hydroxydeferasirox.

Studies on the biotransformation of deferasirox have identified several key metabolites. The primary pathway is glucuronidation, which accounts for the majority of the drug's metabolism. nih.govdoi.org However, a smaller fraction, approximately 8%, undergoes oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes. drugbank.comfda.gov This oxidative pathway produces hydroxylated metabolites, namely 5-Hydroxydeferasirox (B1460670) (M1) and this compound (M4). nih.govdoi.org

Table 1: Major Metabolites of Deferasirox

Metabolite ID Compound Name Metabolic Pathway
M1 5-Hydroxydeferasirox Oxidation
M3 Deferasirox acyl glucuronide Glucuronidation
M4 This compound Oxidation

This table summarizes the primary metabolites formed during the biotransformation of Deferasirox.

Metabolomics research is broadly categorized into untargeted and targeted approaches, both of which are instrumental in studying deferasirox metabolism.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global metabolic profile. This "discovery" mode is ideal for identifying novel or unexpected metabolites. In the initial investigation of deferasirox biotransformation, an untargeted approach using techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) would be employed on samples (e.g., plasma, urine, feces) from individuals administered the drug. This allows for the detection of all potential metabolic products, leading to the initial discovery of compounds like this compound. nih.gov

Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. This approach offers higher sensitivity and selectivity and is used for validation and quantification. Once this compound is identified through untargeted methods, a targeted assay can be developed to accurately quantify its concentration in various biological matrices. This is crucial for understanding the extent of its formation relative to the parent drug and other metabolites, confirming that it is a minor metabolite. nih.govdoi.org

The large and complex datasets generated by metabolomics experiments necessitate sophisticated bioinformatics and statistical tools for analysis. mdpi.comspringernature.com The typical workflow involves several stages:

Data Pre-processing: Raw data from mass spectrometers are processed to detect peaks, correct for baseline noise, and align peaks across different samples. This converts the raw spectra into a feature matrix where each feature corresponds to a specific mass-to-charge ratio (m/z) and retention time. youtube.com

Metabolite Identification: The features are then annotated and identified by comparing their m/z values and fragmentation patterns (MS/MS spectra) to spectral libraries and databases (e.g., METLIN, HMDB). springernature.com This is the step where a feature would be confirmed as this compound.

Statistical Analysis: Multivariate statistical methods are applied to the data to identify significant changes in metabolite levels between different conditions. springernature.com Techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are used to visualize patterns and identify metabolites that differ significantly, thereby confirming the metabolic profile of deferasirox.

In Silico Modeling and Simulation of this compound Enzymatic Biotransformation

Computational, or in silico, methods are increasingly used to predict and understand drug metabolism, offering a cost-effective and rapid alternative to extensive lab-based experiments.

While specific molecular docking studies for this compound formation are not extensively published, these techniques are a cornerstone of modern drug metabolism research. nih.gov In vitro studies have implicated CYP1A2 and CYP3A4 in the metabolic activation of deferasirox, while other data suggests CYP2D6 is involved in forming this compound. nih.goveuropa.eu

Molecular docking could be used to model the interaction between deferasirox and the active site of the CYP2D6 enzyme. ijper.org This involves computationally "placing" the deferasirox molecule into the three-dimensional structure of the enzyme's active site to predict the most stable binding pose. The results would help rationalize why the 5'-position of the phenyl ring is susceptible to hydroxylation.

Molecular dynamics (MD) simulations can further refine this by simulating the movement of the enzyme and substrate over time. nih.gov An MD simulation would reveal the stability of the docked pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold deferasirox in the active site, providing a dynamic view of the conditions leading to the formation of this compound.

Table 2: Hypothetical Application of Molecular Docking for Deferasirox and CYP2D6

Parameter Description Potential Finding
Binding Energy The predicted affinity of deferasirox for the CYP2D6 active site. A favorable (negative) binding energy would suggest a stable interaction.
Binding Pose The specific orientation of deferasirox within the active site. The 5'-position of the phenyl ring is oriented towards the enzyme's catalytic heme iron.

| Key Interactions | Specific amino acid residues in the enzyme that interact with the drug. | Identification of key residues that anchor the substrate in a productive orientation for metabolism. |

This table illustrates the potential insights that could be gained from a molecular docking study of Deferasirox with the CYP2D6 enzyme.

Various computational algorithms and software tools are available to predict the metabolic fate of drug candidates. These tools use rule-based systems or machine learning models trained on large datasets of known drug metabolism reactions.

These algorithms analyze the chemical structure of a compound like deferasirox to predict its likely metabolic pathways and identify the specific atoms most susceptible to modification (Sites of Metabolism, SoM). For deferasirox, such a predictive tool could highlight the phenolic groups and the 5'-position on the phenyl ring as probable sites for oxidation, aligning with the experimental findings that this compound is a known metabolite. These predictions help guide targeted experimental studies to confirm the metabolic profile.

Development and Utilization of Advanced In Vitro Systems

In vitro (laboratory-based) models are essential for studying drug metabolism outside of a living organism. While traditional systems have been valuable, advanced models that more closely mimic human physiology are being developed.

Traditional in vitro systems used to study deferasirox metabolism include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of CYP enzymes. Studies using rat liver microsomes have successfully identified the formation of this compound. nih.gov

Hepatocytes: Intact liver cells, used in suspension or culture, contain a fuller complement of metabolic enzymes and cofactors. Primary hepatocytes have been used to investigate deferasirox-induced cytotoxicity and its relation to metabolism. nih.gov

Recombinant Enzymes: Individual human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2D6) expressed in cell lines are used to pinpoint exactly which enzyme is responsible for a specific metabolic reaction. europa.eu

More advanced in vitro systems are emerging to provide more physiologically relevant data. nih.govresearchgate.net These include:

3D Cell Cultures (Spheroids): Hepatocytes grown in a three-dimensional structure better replicate the cell-cell interactions and microenvironment of the liver, often maintaining metabolic activity for longer periods than 2D cultures. mdpi.com

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain cultured liver cells in a system that mimics the architecture and fluid flow of the liver, providing a more dynamic and realistic environment for metabolism and toxicity studies. nih.govresearchgate.net

Microphysiological Systems (Organ-on-a-Chip) for Integrated Metabolism and Disposition

Microphysiological systems (MPS), commonly referred to as organ-on-a-chip technology, are microfluidic devices that house living cells in a continuously perfused, three-dimensional microenvironment. nih.gov These systems are designed to mimic the key physiological and mechanical functions of human organs, offering a more dynamic and integrated approach to studying drug metabolism compared to static cell cultures. nih.govnih.gov For the study of this compound, a liver-on-a-chip model would be particularly advantageous.

A liver-on-a-chip system typically consists of micro-channels lined with primary human hepatocytes, often in co-culture with other liver cell types like Kupffer cells, stellate cells, and liver sinusoidal endothelial cells. This multi-cellular arrangement helps to maintain the specific functions of the hepatocytes, including the expression and activity of cytochrome P450 enzymes, for extended periods. nih.govnews-medical.net The continuous flow of culture medium mimics blood flow, providing a constant supply of nutrients and removal of waste products, which is crucial for maintaining cell viability and function. nih.gov

In the context of this compound, a liver-on-a-chip platform could be used to investigate several key aspects of its formation and disposition. By introducing deferasirox into the system, researchers can monitor the real-time formation of this compound and other metabolites. The dynamic nature of the system allows for the study of the entire metabolic cascade, from the initial enzymatic reaction to the potential for further conjugation or transport of the metabolite. nih.govrsc.org

Moreover, multi-organ-on-a-chip systems, which link a liver chip with other organ models (e.g., kidney, gut), can provide a more holistic view of the metabolite's fate in the body. nih.gov This integrated approach allows for the investigation of inter-organ crosstalk and the potential for the metabolite to exert effects on other tissues. For instance, a linked liver-kidney chip could be used to study the renal clearance of this compound.

Interactive Table: Potential Research Applications of Liver-on-a-Chip for this compound Studies

Research QuestionExperimental SetupPotential Data Output
Rate of this compound formationPerfuse a liver-on-a-chip with a known concentration of deferasirox.Time-course analysis of this compound concentration in the effluent.
Influence of CYP2D6 inhibitors/inducersPre-treat the liver-on-a-chip with a CYP2D6 inhibitor (e.g., quinidine) or inducer (e.g., rifampicin) before deferasirox administration.Comparison of this compound formation rates with and without the modulator.
Inter-individual variability in metabolismUse liver-on-a-chip systems populated with hepatocytes from different donors with known CYP2D6 genotypes.Correlation of this compound formation with CYP2D6 genetic variants.
Potential for further metabolismAnalyze the effluent for secondary metabolites of this compound.Identification and quantification of downstream metabolites.

3D Cell Culture Models for Enhanced Physiologically Relevant Metabolism

Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent another significant advancement over traditional 2D cell cultures for studying drug metabolism. nih.govnih.gov By allowing cells to aggregate and interact in a three-dimensional space, these models better recapitulate the architecture and cell-cell communication of native tissues, leading to more physiologically relevant metabolic activity. scicomm-clips.eufrontiersin.org

Hepatic spheroids, which are self-assembled aggregates of primary hepatocytes, are a commonly used 3D model. The 3D arrangement promotes the maintenance of hepatocyte polarity and the formation of bile canaliculi-like structures, which are essential for proper liver function. frontiersin.org Studies have shown that hepatocytes in spheroids maintain higher levels of cytochrome P450 enzyme activity for longer periods compared to their 2D counterparts. frontiersin.org This enhanced metabolic competence makes them a valuable tool for studying the formation of metabolites like this compound.

Liver organoids, derived from pluripotent stem cells or primary liver tissue, offer an even more complex and physiologically relevant model. frontiersin.org These structures can self-organize to form mini-tissues that contain multiple liver cell types and exhibit some of the architectural features of the native organ. frontiersin.org The use of patient-derived induced pluripotent stem cells (iPSCs) to generate liver organoids opens up the possibility of personalized medicine, allowing researchers to study drug metabolism in the context of an individual's genetic background. frontiersin.org

For investigating this compound, 3D cell culture models can be used to:

Quantify metabolite formation: By incubating hepatic spheroids or organoids with deferasirox, the rate of this compound production can be accurately measured.

Investigate enzyme kinetics: These models can be used to determine the kinetic parameters (e.g., Km, Vmax) of the CYP2D6-mediated formation of this compound.

Assess the impact of genetic polymorphisms: Using organoids derived from individuals with different CYP2D6 variants, the influence of genetic factors on metabolite formation can be explored. nih.gov

The ability to maintain these cultures for extended periods also allows for the study of long-term effects and the potential for enzyme induction or inhibition over time. nih.gov

Interactive Table: Hypothetical Data from a 3D Liver Spheroid Study on this compound Formation

ConditionDeferasirox Concentration (µM)This compound Formation Rate (pmol/min/mg protein)
Control (Wild-type CYP2D6)105.2 ± 0.8
Control (Wild-type CYP2D6)5022.1 ± 3.5
With CYP2D6 Inhibitor501.8 ± 0.4
CYP2D6 Poor Metabolizer Genotype503.1 ± 0.6

Future Research Directions and Unexplored Avenues in 5 Hydroxydeferasirox Studies

Elucidation of Regulatory Mechanisms Governing 5'-Hydroxydeferasirox Formation and Subsequent Fate

The formation of this compound is an initial step in a complex metabolic cascade. Understanding the regulatory landscape governing this process is critical for predicting its variability among individuals. The primary pathway for Deferasirox (B549329) metabolism is glucuronidation, while oxidative metabolism represents a minor route. researchgate.netnih.govresearchgate.netnih.gov

Once formed, the subsequent fate of this hydroxylated metabolite is likely governed by Phase II metabolism, primarily glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), which is the main metabolic route for the parent compound. researchgate.netnih.gov This process increases the water solubility of the metabolite, facilitating its elimination from the body, predominantly through biliary excretion into the feces. researchgate.netnih.gov Future research should focus on identifying the specific UGT isoforms responsible for conjugating this compound and investigating the regulatory factors, such as genetic variations and co-administered drugs, that could influence their activity. clinpgx.org

Table 1: Key Enzymes in this compound Metabolism and Areas for Future Study

Enzyme FamilySpecific EnzymeRole in this compound PathwayFuture Research Directions
Cytochrome P450 (Phase I)CYP2D6Catalyzes the formation of this compound from Deferasirox. nih.govfrontiersin.orgInvestigate impact of CYP2D6 polymorphisms on metabolite levels; study induction/inhibition by co-medications.
UDP-glucuronosyltransferases (Phase II)UGT1A1, UGT1A3 (hypothesized)Likely responsible for the glucuronidation (conjugation) of this compound for excretion.Identify specific UGT isoforms involved; characterize the kinetics of the conjugation reaction; assess genetic influences on metabolite clearance.

Investigation of Non-Enzymatic Degradation Pathways of this compound

Beyond enzymatic metabolism, the potential for non-enzymatic degradation of this compound under physiological conditions remains a largely unexplored area. Such degradation could be influenced by factors like pH, temperature, and the presence of reactive oxygen species (ROS). Given that Deferasirox itself has demonstrated antioxidant properties by reducing oxidative damage, its hydroxylated metabolite may also interact with the body's redox systems. nih.govmdpi.com

Forced degradation studies on the parent compound, Deferasirox, have shown that it is particularly susceptible to degradation under oxidative conditions. wisdomlib.org This suggests that this compound, with its added hydroxyl group, could also be prone to oxidative degradation. The molecular structure, which includes phenolic groups and a triazole ring, may be susceptible to radical-mediated oxidation. nih.gov Non-enzymatic browning reactions, which can occur with phenolic compounds, could also represent a potential degradation pathway. researchgate.net Future research should aim to characterize the stability of this compound in various biological matrices, identifying any degradation products and the conditions that promote their formation.

Table 2: Potential Non-Enzymatic Degradation Pathways and Influencing Factors

Potential PathwayDescriptionPotential Influencing FactorsResearch Focus
OxidationDegradation through reaction with reactive oxygen species (ROS) or auto-oxidation. researchgate.netHigh oxidative stress, presence of metal ions (e.g., iron, copper). nih.govCharacterize degradation products under oxidative stress; assess the impact on the metabolite's activity.
HydrolysisCleavage of chemical bonds by reaction with water.Physiological pH (e.g., in the gut or lysosomes).Determine the stability of the metabolite across a range of pH values relevant to different body compartments.
PhotodegradationDegradation upon exposure to light.UV light exposure (relevant for in vitro handling and analysis).Assess light sensitivity to ensure accurate quantification in analytical samples.

Development of Novel Analytical Probes for Real-Time Monitoring of this compound

Current methods for quantifying drug metabolites typically rely on chromatographic techniques, which provide highly accurate snapshots but are not suited for real-time monitoring in living systems. The development of novel analytical probes represents a significant leap forward, offering the potential to visualize the dynamic formation and distribution of this compound within cells and tissues.

Future research could focus on creating fluorescent probes specifically designed to bind to this compound. nih.govmdpi.com These probes could be engineered to exhibit a change in their fluorescent properties—such as intensity or wavelength—upon binding, allowing for real-time imaging. researchgate.net Another advanced approach is the development of electrochemical biosensors. researchgate.net Such sensors could immobilize a recognition element, like a specific antibody or even the CYP2D6 enzyme itself, on an electrode surface to detect the metabolite directly through electrochemical signals. nih.govacs.orgup.pt These technologies would provide invaluable insights into the subcellular pharmacokinetics of this compound.

Table 3: Comparison of Current and Future Analytical Technologies

TechnologyPrincipleAdvantagesLimitations for Live Monitoring
HPLC-UV/MS (Current)Chromatographic separation followed by UV or mass spectrometry detection.High specificity and sensitivity for quantification.Destructive to sample; provides only static measurements; not applicable to living cells.
Fluorescent Probes (Future)Molecules that change fluorescence upon binding to the target metabolite. nih.govEnables real-time imaging in live cells; high spatial and temporal resolution. Requires development of highly specific probes; potential for phototoxicity.
Electrochemical Biosensors (Future)Generates an electrical signal upon interaction with the target metabolite. researchgate.netHigh sensitivity; potential for miniaturization and continuous monitoring.Complexity in probe design and immobilization; potential for interference from other molecules.

Integration of Omics Data for Systems-Level Understanding of this compound Disposition

A truly comprehensive understanding of this compound requires a shift from studying single components to a systems-level approach. The integration of various "omics" data—genomics, proteomics, and metabolomics—can provide a holistic view of the factors influencing the metabolite's journey through the body. mdpi.commdpi.com

Genomics: Pharmacogenomic studies can identify genetic variations (e.g., single nucleotide polymorphisms or SNPs) in the CYP2D6 gene and UGT genes that correlate with altered plasma concentrations of this compound. researchgate.netnih.gov This information could help predict which individuals are likely to be "fast" or "slow" metabolizers, influencing both efficacy and potential for off-target effects. frontiersin.orgtandfonline.com

Proteomics: Quantitative proteomic techniques can measure the actual abundance of drug-metabolizing enzymes like CYP2D6 and various UGTs in tissues such as the liver. nih.govnih.gov This approach moves beyond genetic potential to measure the functional machinery present for metabolism, which can be influenced by disease states or other drugs. thermofisher.comru.nlmdpi.com

Metabolomics: By analyzing the complete profile of small molecules in a biological sample, metabolomics can uncover correlations between the levels of this compound and other endogenous metabolic pathways. researchgate.netnih.gov This could reveal unforeseen interactions or downstream effects of the metabolite, providing a broader picture of its physiological impact. nih.govrsc.orgbcm.edu

Integrating these datasets through computational modeling will allow researchers to build predictive models of this compound disposition, paving the way for more personalized therapeutic strategies.

Table 4: Contribution of Omics Fields to Understanding this compound Disposition

Omics FieldKey Data GeneratedApplication to this compound
GenomicsInformation on genetic variants (SNPs) in metabolic enzyme genes. nih.govPredicting inter-individual variability in formation and clearance rates based on an individual's genetic makeup. frontiersin.orgclinpgx.org
ProteomicsAbsolute or relative quantification of enzyme and transporter proteins. nih.govnih.govAssessing the actual metabolic capacity of tissues (e.g., liver) and how it's affected by disease or drugs. mdpi.com
MetabolomicsProfiles of endogenous and exogenous small molecules in biofluids. nih.govIdentifying biomarkers that correlate with metabolite exposure and discovering novel interactions with other metabolic pathways. nih.gov

Q & A

Q. How can systematic reviews of this compound’s pharmacological profile avoid bias in database searches?

  • Methodological Answer : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR metabolism)") across PubMed, Web of Science, and SciFinder®. Exclude patents and preprints. Document search strings and screening protocols (PRISMA guidelines) to ensure transparency .

Q. What criteria should guide the inclusion/exclusion of preclinical studies in a mechanistic review of this compound?

  • Methodological Answer : Prioritize studies with documented compound purity (≥95% by HPLC), dose-response data, and negative controls. Exclude studies lacking IRB/IACUC approval or using non-validated assays. Cross-validate findings with orthogonal methodologies (e.g., in silico vs. in vitro) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.